molecular formula C18H20ClNO2 B2948834 4-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide CAS No. 1286725-27-6

4-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide

Cat. No.: B2948834
CAS No.: 1286725-27-6
M. Wt: 317.81
InChI Key: MHOHWHGNLLUURH-UHFFFAOYSA-N
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Description

4-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide is a versatile chemical compound widely used in scientific research for its diverse applications. This compound is known for its unique properties, making it a valuable tool in various fields such as pharmaceutical synthesis and material science studies.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-hydroxy-2-methyl-4-phenylbutylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 4-chloro-N-(2-oxo-2-methyl-4-phenylbutyl)benzamide.

    Reduction: Formation of 4-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzyl alcohol.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials with unique properties.

Comparison with Similar Compounds

  • 4-chloro-N-(2-hydroxy-4-nitrophenyl)benzamide
  • 4-chloro-N-(2-hydroxy-2-methylphenyl)benzamide
  • 4-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzyl alcohol

Uniqueness: 4-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide stands out due to its unique combination of a chloro-substituted benzamide structure with a hydroxy-methyl-phenylbutyl side chain. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .

Properties

IUPAC Name

4-chloro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2/c1-18(22,12-11-14-5-3-2-4-6-14)13-20-17(21)15-7-9-16(19)10-8-15/h2-10,22H,11-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOHWHGNLLUURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)(CNC(=O)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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